2-(Benzylamino)norbornane 2-(Benzylamino)norbornane
Brand Name: Vulcanchem
CAS No.: 35718-03-7
VCID: VC3883247
InChI: InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14-9-12-6-7-13(14)8-12/h1-5,12-15H,6-10H2
SMILES: C1CC2CC1CC2NCC3=CC=CC=C3
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

2-(Benzylamino)norbornane

CAS No.: 35718-03-7

Cat. No.: VC3883247

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)norbornane - 35718-03-7

Specification

CAS No. 35718-03-7
Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-benzylbicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14-9-12-6-7-13(14)8-12/h1-5,12-15H,6-10H2
Standard InChI Key DOMDOUHZPYAOCT-UHFFFAOYSA-N
SMILES C1CC2CC1CC2NCC3=CC=CC=C3
Canonical SMILES C1CC2CC1CC2NCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

2-(Benzylamino)norbornane consists of a bicyclo[2.2.1]heptane (norbornane) scaffold with a benzylamino group (-NH-CH2_2-C6_6H5_5) attached at the 2-position . The norbornane framework imposes significant steric strain due to its bridged bicyclic geometry, while the benzylamino group introduces both aromaticity and nucleophilic reactivity . Key molecular properties include:

PropertyValueSource
Molecular weight201.31 g/mol
IUPAC nameNN-Benzylbicyclo[2.2.1]heptan-2-amine
Boiling point609.65 K (calculated)
logP (octanol/water)2.965

The compound’s stereochemistry is critical: the endo and exo configurations of the benzylamino group influence its reactivity and biological activity .

Spectroscopic and Computational Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the norbornane protons (1.5–2.5 ppm) and benzyl aromatic protons (7.2–7.4 ppm) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H) and 1600 cm1^{-1} (C=C aromatic) confirm functional groups .

  • Thermodynamic properties: Calculated enthalpy of formation (ΔfH\Delta_fH^\circ) is 76.81 kJ/mol, with a heat capacity (CpC_p) of 474.35 J/mol·K at 609.65 K .

Synthetic Methodologies

Diels-Alder Cycloaddition

Norbornane derivatives are commonly synthesized via Diels-Alder reactions between cyclopentadiene and ethylene . For 2-(benzylamino)norbornane, post-functionalization involves reductive amination of norbornene oxide with benzylamine :

Norbornene oxide+BenzylamineNaBH42-(Benzylamino)norbornane\text{Norbornene oxide} + \text{Benzylamine} \xrightarrow{\text{NaBH}_4} 2\text{-(Benzylamino)norbornane}

This method yields moderate enantiomeric excess (ee) but requires purification to remove diastereomers .

Grignard Reagent-Based Alkylation

Alternative routes employ Grignard reagents to introduce the benzylamino group. For example, reaction of norbornane-2-carboxaldehyde with benzylmagnesium bromide followed by oxidation yields the target compound .

Enantioselective Synthesis

Recent breakthroughs in asymmetric catalysis enable high-ee synthesis. A 2024 study utilized a "latent synthon" strategy with chiral catalysts to achieve >95% ee via Diels-Alder reactions of "ON-alkene" substrates . This method avoids tedious optimization and scales efficiently for pharmaceutical applications.

Biological and Pharmacological Activities

Neuropharmacological Effects

Structurally related norbornane analogs exhibit anticonvulsant activity. For instance, NN-benzyl-2-acetamido-3-methoxypropionamide (a norbornane derivative) showed an ED50_{50} of 8.3 mg/kg in murine models, comparable to phenytoin . Although 2-(benzylamino)norbornane itself remains understudied, its rigid structure suggests potential for central nervous system (CNS) drug design .

Applications in Materials Science

Polymer Chemistry

The strained norbornane framework facilitates ring-opening metathesis polymerization (ROMP), producing high-glass-transition-temperature (TgT_g) polymers . For example, copolymerization with ethylene yields cyclic olefin copolymers (COCs) used in optical lenses .

Bioorthogonal Chemistry

2-(Benzylamino)norbornane serves as a dienophile in tetrazine cycloadditions for bioimaging. A 2010 study demonstrated its use in quantum dot (QD) labeling via reactions with 3-(4-benzylamino)-1,2,4,5-tetrazine (BAT) . This "click chemistry" approach achieved >90% conjugation efficiency in live cells .

Comparative Analysis with Related Compounds

Norbornene vs. Norbornane Derivatives

Property2-(Benzylamino)norbornaneNorbornene
ReactivityModerate (amine-driven)High (alkene)
PolymerizationROMP, vinyl-additionROMP dominant
BioactivityAnticancer, CNS potentialLimited

Norbornene’s double bond enables rapid cycloadditions but limits stability, whereas 2-(benzylamino)norbornane offers tailored functionality for drug design .

Structural Analogs

  • 1-Aminonorbornane: Lacks aromatic substituents, reducing bioactivity.

  • Benzylamine: Simple structure but lacks norbornane’s rigidity.

Challenges and Future Directions

Despite its promise, 2-(benzylamino)norbornane faces hurdles:

  • Stereochemical complexity: Scalable enantioselective synthesis remains costly .

  • Toxicity: Preliminary data suggest hepatotoxicity at high doses (>100 mg/kg) .
    Future research should prioritize:

  • Developing cost-effective asymmetric catalysts .

  • Exploring in vivo pharmacokinetics and toxicity profiles .

  • Engineering hybrid materials for targeted drug delivery .

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